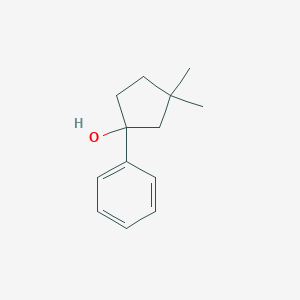
7-Fluoro-3-methyl-1,2-dihydroisoquinolin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-3-methyl-1,2-dihydroisoquinolin-1-one is a fluorinated heterocyclic compound with the molecular formula C₁₀H₈FNO and a molecular weight of 177.18 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-3-methyl-1,2-dihydroisoquinolin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Castagnoli-Cushman reaction, which involves the condensation of an imine with an anhydride . Another approach is the metal-free visible-light-catalyzed synthesis, which uses visible light to induce the reaction without the need for metal catalysts .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Fluoro-3-methyl-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols.
Applications De Recherche Scientifique
7-Fluoro-3-methyl-1,2-dihydroisoquinolin-1-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-Fluoro-3-methyl-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects . The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
7-Fluoro-1,2-dihydroisoquinolin-3(4H)-one: Another fluorinated isoquinoline with similar structural features.
Fluoroquinolones: A class of antibiotics with a fluorine atom in their structure, known for their antibacterial activity.
Uniqueness: 7-Fluoro-3-methyl-1,2-dihydroisoquinolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom enhances its stability and biological activity compared to non-fluorinated analogs .
Propriétés
Formule moléculaire |
C10H8FNO |
|---|---|
Poids moléculaire |
177.17 g/mol |
Nom IUPAC |
7-fluoro-3-methyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H8FNO/c1-6-4-7-2-3-8(11)5-9(7)10(13)12-6/h2-5H,1H3,(H,12,13) |
Clé InChI |
YVBSWOTURPXIGF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C(C=C2)F)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


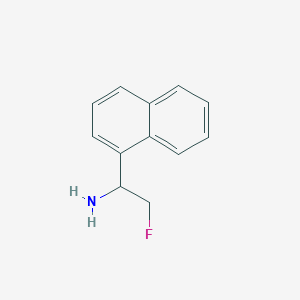
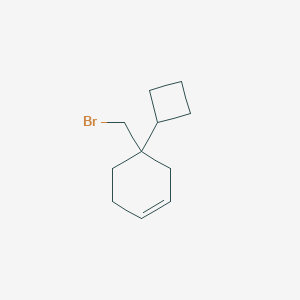
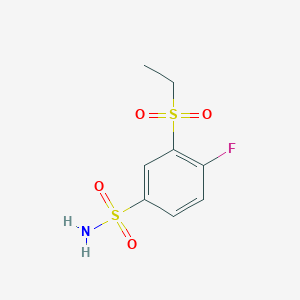
![[(3-Chloropyridin-2-yl)amino]acetic acid](/img/structure/B13199198.png)
![2-{Bicyclo[4.2.0]octan-7-yl}ethan-1-amine](/img/structure/B13199200.png)
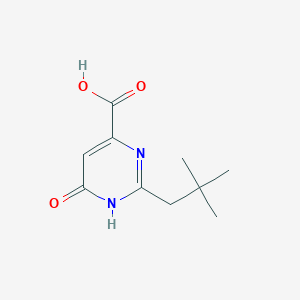
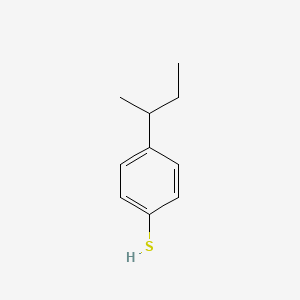
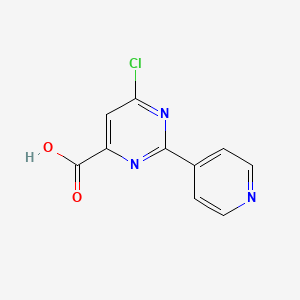
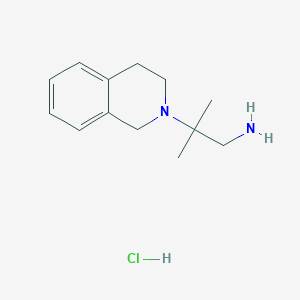

![3-[1-(3-Fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13199241.png)
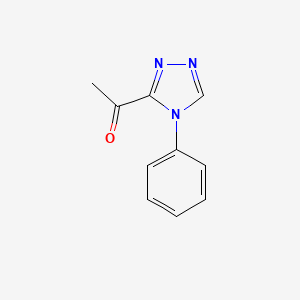
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-2-carboxylic acid](/img/structure/B13199263.png)
